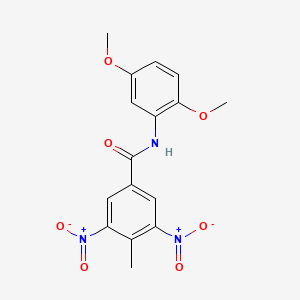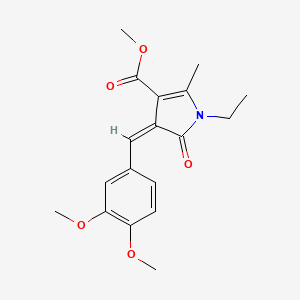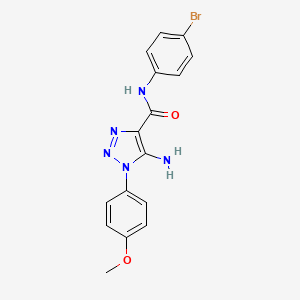![molecular formula C26H22N2O4S2 B5029167 2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5029167.png)
2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide” is a type of phenoxy acetamide derivative . It’s a complex organic compound that falls under the category of benzenesulfonyl compounds .
Synthesis Analysis
The synthesis of phenoxy acetamide derivatives involves various chemical techniques and computational chemistry applications . A series of N-phenylacetamide sulphonamides were synthesized, and in this series, certain compounds exhibited good analgesic activity .Molecular Structure Analysis
The molecular structure of this compound is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties . The exact structure would require more specific information or a detailed analysis using specialized software.Scientific Research Applications
Synthesis of Phenoxy Derivatives
This compound can be used in the synthesis of various phenoxy derivatives. For instance, it has been used in the efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives . This synthetic methodology provides a new environmentally friendly way for the preparation of several unnatural series of these compounds with high yields and broad substrate scope .
Medicinal Chemistry
Phenoxy acetamide and its derivatives have unique importance in medicinal chemistry. They are used in the synthesis of new pharmaceutical compounds and in studying the utilization of drugs and their biological effects . The chemical diversity of phenoxy acetamide and its derivatives in the molecular framework provides complete information regarding pharmacologically interesting compounds of widely different composition .
Analgesic Activity
Some N-phenylacetamide sulphonamides, which can be synthesized from this compound, have shown good analgesic activity. For example, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity as comparable or superior than paracetamol .
Active Materials
Phenoxyl diradicals, which can potentially be derived from this compound, have unique electronic, optical, and magnetic properties. They show great potential applications in the fields of active materials, such as organic radical batteries (ORB) and single molecules magnetic materials .
Mechanism of Action
Target of Action
The primary targets of 2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to changes in the pH balance within the body .
Biochemical Pathways
The inhibition of Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway . This pathway is responsible for the conversion of carbon dioxide and water into bicarbonate and protons . The inhibition of this pathway can lead to a decrease in the production of bicarbonate and protons, affecting the pH balance within the body .
Pharmacokinetics
The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to changes in the pH balance within the body . By inhibiting Carbonic Anhydrase 1 and 2, the compound can potentially affect various physiological processes that depend on these enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, changes in pH could affect the compound’s ability to bind to its targets, while temperature could influence its stability .
properties
IUPAC Name |
2-[4-(phenylsulfamoyl)phenoxy]-N-(2-phenylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S2/c29-26(27-24-13-7-8-14-25(24)33-22-11-5-2-6-12-22)19-32-21-15-17-23(18-16-21)34(30,31)28-20-9-3-1-4-10-20/h1-18,28H,19H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYUUAHBPAZYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-oxazepane](/img/structure/B5029089.png)
![N-(2-hydroxy-5-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5029090.png)
![ethyl 4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B5029092.png)
![(3S*,4S*)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5029098.png)


![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5029116.png)

![N-(3-methoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5029140.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride](/img/structure/B5029146.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5029154.png)
![1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5029158.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-fluorophenyl)glycinamide](/img/structure/B5029161.png)